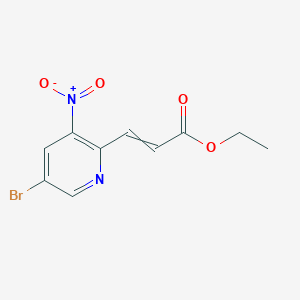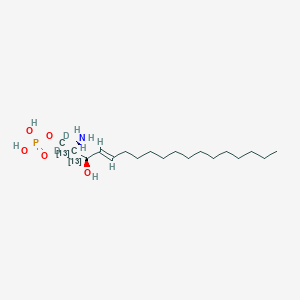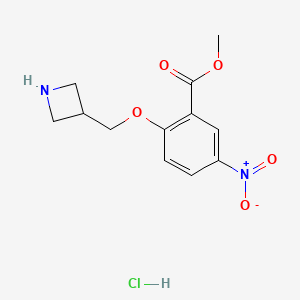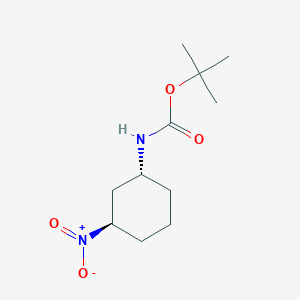
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt is a chemical compound with the molecular formula C9H10N2O3S. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it valuable for different types of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt typically involves the reaction of 4-ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The process involves the following steps:
- Dissolution of 4-ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide in a suitable solvent.
- Addition of sodium hydroxide to the solution.
- Stirring the mixture at a specific temperature and time to complete the reaction.
- Isolation and purification of the product by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt can be compared with other similar compounds, such as:
4-Methyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide: Similar structure but with a methyl group instead of an ethyl group.
4-Propyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide: Similar structure but with a propyl group.
4-Butyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide: Similar structure but with a butyl group.
The uniqueness of this compound lies in its specific ethyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H9N2NaO3S |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
sodium;4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-olate |
InChI |
InChI=1S/C9H10N2O3S.Na/c1-2-11-7-5-3-4-6-8(7)15(13,14)10-9(11)12;/h3-6H,2H2,1H3,(H,10,12);/q;+1/p-1 |
InChI Key |
GYKWOUHNBSMVEA-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)



![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)


![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)

![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)
